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molecular formula C6H8N2O B035309 (2-Aminopyridin-4-yl)methanol CAS No. 105250-17-7

(2-Aminopyridin-4-yl)methanol

Cat. No. B035309
M. Wt: 124.14 g/mol
InChI Key: ZRJJXXDQIQFZBW-UHFFFAOYSA-N
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Patent
US06872724B2

Procedure details

2-Amino-isonicotinic acid methyl ester (6.0 g, 39.4 mmol) was dissolved in 80 mL anhydrous THF in a flame dried round bottom flask under nitrogen gas. The solution was cooled to −45° C. and LAH (39.4 mL, 1M in THF) was added slowly. The reaction was allowed to warm to 0° C. and was quenched by the addition of 15 mL of 1M NaOH (aq). The solution was filtered and the solid was washed with THF. The filtrate was concentrated to afford the pure product. 1H NMR (DMSO-d6) δ 7.79 (d, 1H, J=5.2 Hz), 6.41 (s, 1H), 6.38 (d, 1H, J=5.9 Hz), 5.79 (bs, 2H), 5.19 (t, 2H, J=5.7), 4.35 (d, 2H, J=5.6 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:10])[CH:5]=1>C1COCC1>[NH2:10][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(=NC=C1)N)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried round bottom flask under nitrogen gas
ADDITION
Type
ADDITION
Details
LAH (39.4 mL, 1M in THF) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 15 mL of 1M NaOH (aq)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the solid was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford the pure product

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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